1-Chloro-4-methylpentan-2-ol

Catalog No.
S15937178
CAS No.
84055-72-1
M.F
C6H13ClO
M. Wt
136.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-methylpentan-2-ol

CAS Number

84055-72-1

Product Name

1-Chloro-4-methylpentan-2-ol

IUPAC Name

1-chloro-4-methylpentan-2-ol

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

InChI

InChI=1S/C6H13ClO/c1-5(2)3-6(8)4-7/h5-6,8H,3-4H2,1-2H3

InChI Key

ORMLBVVDWANTSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCl)O

1-Chloro-4-methylpentan-2-ol is an organic compound with the molecular formula C6H13ClO. It belongs to the class of chlorinated alcohols, characterized by the presence of a chlorine atom and a hydroxyl group. This compound is recognized for its utility as an intermediate in organic synthesis, particularly in the production of various chemical compounds and as a solvent in industrial applications. The structure comprises a pentane backbone with a methyl group and a hydroxyl group located at the second carbon, along with a chlorine substituent at the first carbon.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions to yield corresponding alcohols.
  • Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: Under strong oxidizing conditions, it can be oxidized to form carboxylic acids or other oxidized derivatives.

These reactions highlight its versatility as a chemical intermediate in various synthetic pathways.

1-Chloro-4-methylpentan-2-ol can be synthesized through several methods:

  • Chlorination of 4-Methylpentan-2-ol: A common laboratory method involves chlorinating 4-methylpentan-2-ol using chlorine gas in the presence of a catalyst such as aluminum chloride under controlled temperature conditions.
  • Use of Epichlorohydrin: An improved method involves reacting epichlorohydrin with isopropyl magnesium bromide in the presence of copper acetylacetonate, yielding 1-chloro-4-methylpentan-2-ol with enhanced efficiency and yield .

These methods showcase the compound's accessibility for laboratory and industrial synthesis.

1-Chloro-4-methylpentan-2-ol has several applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other organic compounds, including pheromones and pharmaceuticals.
  • Solvent: Due to its solvent properties, it is used in various industrial processes, particularly in chemical manufacturing.
  • Research: It is utilized in laboratories for studying reaction mechanisms involving chlorinated alcohols.

Several compounds share structural similarities with 1-chloro-4-methylpentan-2-ol:

Compound NameMolecular FormulaKey Features
4-Methylpentan-2-olC6H14OLacks chlorine; used as a solvent
2-Chloro-4-methylpentaneC6H13ClContains chlorine but differs in functional group position
4-Methyl-2-pentanoneC6H12OA ketone variant; lacks hydroxyl group

Uniqueness

1-Chloro-4-methylpentan-2-ol is unique due to its combination of both a hydroxyl group and a chlorine atom, which imparts distinct reactivity compared to its non-chlorinated counterparts. This dual functionality allows it to participate in a broader range of

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.0654927 g/mol

Monoisotopic Mass

136.0654927 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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